3-Fluoro-4-methoxy-2-methylpyridine
Description
Significance of Fluorinated Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis
Fluorinated pyridine scaffolds are of paramount importance in modern organic synthesis, largely due to the unique properties conferred by the fluorine atom. nih.gov The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov These modifications are highly sought after in medicinal chemistry and materials science. nih.govresearchgate.net
The presence of a fluorine atom can enhance the biological activity of a molecule and improve its pharmacokinetic profile. agropages.com For instance, the high electronegativity of fluorine can lead to stronger interactions with protein targets and can block sites of metabolism, thereby increasing the drug's half-life. nih.gov In materials science, fluorinated pyridines contribute to the development of advanced polymers and materials with desirable properties such as thermal stability and chemical resistance. nih.gov The synthesis of these scaffolds can be challenging, often requiring specialized fluorinating agents and reaction conditions. rsc.org However, the development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, has expanded the accessibility and diversity of fluorinated pyridine derivatives. nih.govthieme-connect.com
Strategic Position of 3-Fluoro-4-methoxy-2-methylpyridine within Functionalized Pyridine Derivatives
This compound occupies a strategic position within the vast landscape of functionalized pyridine derivatives. Its structure incorporates a unique combination of substituents—a fluorine atom, a methoxy (B1213986) group, and a methyl group—each contributing to its distinct reactivity and potential applications. The fluorine at the 3-position, a meta-position relative to the nitrogen, presents a synthetic challenge due to the electron-deficient nature of the pyridine ring, making nucleophilic substitution difficult. rsc.org
The methoxy group at the 4-position and the methyl group at the 2-position further modulate the electronic environment of the pyridine ring, influencing its reactivity in various chemical transformations. This specific substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules. For example, it can serve as a building block for the creation of novel pharmaceutical compounds and agrochemicals. agropages.comlifechemicals.com The strategic placement of these functional groups allows for selective modifications at other positions of the pyridine ring, providing a versatile platform for the development of new chemical entities.
Overview of Prior Research on Related Pyridine Analogues and Their Relevance
Research into pyridine analogues has provided a strong foundation for understanding the potential of this compound. Studies on various substituted pyridines have demonstrated their broad utility in medicinal chemistry, with many FDA-approved drugs containing a pyridine core. researchgate.netlifechemicals.comrsc.org For instance, compounds with similar substitution patterns have been investigated as potent antagonists for various biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,1-2H3 |
InChI Key |
OTKXAWZFPNCGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1F)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Methoxy 2 Methylpyridine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 3-Fluoro-4-methoxy-2-methylpyridine reveals several possible disconnection points. The most logical approach involves the disconnection of the carbon-carbon bond of the methyl group and the carbon-heteroatom bonds of the fluoro and methoxy (B1213986) substituents. This leads to a pyridine (B92270) core that can be assembled from simpler precursors.
Key Disconnection Points:
C2-Methyl Bond: This bond can be formed via a late-stage methylation of a pre-functionalized pyridine. Cross-coupling reactions, such as the Negishi coupling, are powerful tools for this transformation. acs.org This strategy suggests a 2-halo-3-fluoro-4-methoxypyridine as a key intermediate.
C4-Methoxy Bond: The methoxy group can be introduced through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, at the 4-position. nih.gov The presence of an electron-withdrawing fluorine atom at the 3-position can facilitate this substitution.
C3-Fluoro Bond: The introduction of a fluorine atom onto a pyridine ring can be challenging and often requires specialized reagents. A Sandmeyer-type reaction from a corresponding amine or a nucleophilic fluorination of an activated precursor are common strategies. rsc.org
Based on this analysis, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, or a linear synthesis, where the substituents are introduced sequentially onto a pyridine core, can be envisioned.
Precursor-Based Synthesis Approaches
Routes Initiated from Halogenated Pyridine Precursors
Halogenated pyridines are versatile starting materials for the synthesis of more complex derivatives. Precursors such as 2-Fluoro-4-methylpyridine and 2-Bromo-4-methylpyridine offer different strategic advantages.
A plausible route could commence with a dihalogenated pyridine, for instance, 2-bromo-4-chloropyridine. The differential reactivity of the halogens can be exploited for selective functionalization. For example, the 4-chloro substituent can be displaced by a methoxide (B1231860) source, followed by the introduction of the fluorine at the 3-position via a lithiation-electrophilic fluorination sequence. Finally, the 2-bromo substituent serves as a handle for a palladium-catalyzed methylation.
While direct synthesis from 2-Fluoro-4-methylpyridine or 2-Bromo-4-methylpyridine is not extensively documented for this specific product, a hypothetical pathway can be proposed. Starting with 2-Bromo-4-methylpyridine, a nitration reaction would likely direct the nitro group to the 3- or 5-position. Separation of the desired 3-nitro isomer, followed by reduction to the amine, would provide a precursor for a Sandmeyer-type fluorination. Subsequent methoxylation at the 4-position, potentially via a pyridine N-oxide intermediate to activate the ring, would lead to the target scaffold.
Introduction of Fluorine and Methoxy Functionalities at Specific Ring Positions
The regioselective introduction of fluorine and methoxy groups is a critical aspect of the synthesis.
Fluorination:
The introduction of fluorine at the C3 position of a pyridine ring can be achieved through several methods. One common approach is the Balz-Schiemann reaction or related Sandmeyer-type transformations of a 3-aminopyridine (B143674) precursor. The amine itself can be generated from the reduction of a nitro group or through other synthetic manipulations. Direct fluorination of pyridine N-oxides has also been reported as a method to access meta-fluorinated pyridines. rsc.orggoogle.com
Methoxylation:
The methoxy group at the C4 position can be introduced via nucleophilic aromatic substitution of a suitable leaving group. A chloro, bromo, or nitro group at the 4-position can be displaced by sodium methoxide. nih.gov The reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring. For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) from 3-methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride has been described, which can then potentially undergo further functionalization. prepchem.com
Alkylation and Methylation Strategies for the 2-Methyl Group
The introduction of the 2-methyl group is typically achieved in the final stages of the synthesis to avoid potential side reactions of the methyl group during other functionalization steps.
Palladium-catalyzed cross-coupling reactions are the state-of-the-art for C-C bond formation on heterocyclic scaffolds. The Negishi coupling, which utilizes an organozinc reagent, is particularly effective for the methylation of halopyridines. acs.org A 2-bromo or 2-chloro-3-fluoro-4-methoxypyridine (B1472556) intermediate would be an ideal substrate for a Negishi coupling with a methylzinc reagent. The optimization of such reactions often involves the careful selection of the palladium catalyst and the phosphine (B1218219) ligand. nih.gov
Alternatively, direct C-H methylation methods are emerging, although their application to such a highly substituted pyridine would require specific investigation.
Optimization of Reaction Conditions for Scalable and Efficient Synthesis
The successful synthesis of this compound on a larger scale requires careful optimization of each reaction step.
Table 1: Key Reaction Parameters for Optimization
| Reaction Step | Key Parameters to Optimize | Rationale |
| Nucleophilic Aromatic Substitution (e.g., Methoxylation) | Solvent, Temperature, Base, Concentration | To ensure complete reaction, minimize side products, and facilitate product isolation. |
| Halogenation/Fluorination | Reagent choice, Stoichiometry, Reaction time | To control regioselectivity and yield, and to handle potentially hazardous reagents safely. |
| Palladium-Catalyzed Methylation (e.g., Negishi Coupling) | Palladium precursor, Ligand, Solvent, Temperature, Additives | To achieve high catalytic turnover, suppress side reactions like protodeboronation or homocoupling, and ensure broad functional group tolerance. nih.govescholarship.org |
For palladium-catalyzed reactions, high-throughput screening of catalysts and ligands can significantly accelerate the discovery of optimal conditions. acs.org The choice of a bulky, electron-rich phosphine ligand, for example, can often improve the efficiency of the cross-coupling of aryl chlorides. acs.org The use of well-defined pre-catalysts can also lead to more reproducible results.
Novel and Emerging Synthetic Techniques for Enhanced Efficiency and Selectivity
Modern synthetic organic chemistry offers a range of novel techniques that could potentially be applied to the synthesis of this compound to improve efficiency and selectivity.
C-H Activation/Functionalization:
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. While challenging for pyridines due to their electron-deficient nature, methods for the C-H methylation of pyridines are being developed. These approaches often rely on transition-metal catalysis and directing groups to achieve regioselectivity.
Flow Chemistry:
The use of continuous flow reactors can offer significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. The optimization of cross-coupling reactions in flow reactors has been reported and could be applied to the scalable synthesis of the target compound.
Photoredox Catalysis:
Photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. It could potentially be employed for the introduction of the methyl group or other functionalities under milder conditions than traditional methods.
Catalytic Approaches in Pyridine Functionalization
The construction of the this compound framework necessitates the strategic introduction of three distinct substituents onto the pyridine core. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for such transformations. A plausible synthetic route could involve the sequential functionalization of a pre-existing pyridine ring, leveraging catalytic reactions for key steps such as fluorination and methoxylation.
A hypothetical, yet chemically sound, synthetic pathway could commence from a readily available starting material like 2-methyl-4-chloropyridine. The introduction of the methoxy group at the C-4 position can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. While this can be performed with stoichiometric sodium methoxide, catalytic approaches are being developed to facilitate such transformations under milder conditions. For instance, copper-catalyzed methoxylation of aryl halides has been a subject of extensive research, offering a potential catalytic alternative.
The subsequent fluorination at the C-3 position is a more complex challenge. Direct C-H fluorination of the pyridine ring is an attractive strategy from an atom economy perspective. Catalytic electrophilic fluorination using transition metal catalysts in conjunction with fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) represents a frontier in this area. stackexchange.comprepchem.com Palladium-catalyzed C-H fluorination, for example, has been shown to be effective for certain pyridine derivatives, often directed by a pre-existing functional group. nih.gov The electronic properties of the methoxy and methyl groups on the ring would play a crucial role in directing the regioselectivity of such a reaction.
Alternatively, a more classical, yet reliable, approach involves the introduction of a functional group at the C-3 position that can be subsequently converted to a fluorine atom. For instance, nitration of 2-methyl-4-methoxypyridine at the 3-position, followed by a nucleophilic aromatic substitution of the nitro group with a fluoride (B91410) source (e.g., CsF or KF), presents a viable route. nih.govlookchem.com While the nitration step often employs harsh acidic conditions, the subsequent fluorination can be facilitated by phase-transfer catalysts, enhancing reaction rates and efficiency.
Another catalytic strategy involves the Balz-Schiemann reaction, where a 3-amino group is converted to a diazonium salt and subsequently displaced by fluoride. nii.ac.jp The synthesis of the precursor, 3-amino-4-methoxy-2-methylpyridine, could be achieved through catalytic reduction of a corresponding nitro compound or via a Buchwald-Hartwig amination of a 3-halo-4-methoxypyridine derivative.
The table below summarizes potential catalytic steps in a proposed synthesis of this compound.
| Step | Transformation | Potential Catalytic Approach | Catalyst Example | Reagents | Supporting Evidence for Analogy |
| 1 | Methoxylation of 4-halopyridine | Copper-catalyzed SNAr | CuI / Ligand | Sodium Methoxide | Methoxylation of aryl halides nih.gov |
| 2 | Direct C-H Fluorination | Palladium-catalyzed C-H activation | Pd(OAc)₂ | Selectfluor® or NFSI | Pd-catalyzed fluorination of phenylpyridines nih.gov |
| 3 | Nucleophilic Fluorination (of 3-nitro) | Phase-Transfer Catalysis | Tetrabutylammonium salts | CsF or KF | Fluorination of nitropyridines nih.govacsgcipr.org |
| 4 | Amination (to form 3-amino precursor) | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Ammonia source | Amination of aryl halides |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be designed with these principles in mind.
Atom Economy and Waste Reduction: A primary goal is to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization, such as the catalytic C-H fluorination mentioned earlier, is a prime example of a highly atom-economical reaction, as it avoids the pre-installation of a leaving group. prepchem.com In contrast, multi-step syntheses involving protecting groups and functional group interconversions tend to have lower atom economy. The use of catalytic rather than stoichiometric reagents significantly reduces waste generation. For example, a catalytic amount of a palladium or copper catalyst is preferable to using a full equivalent of a reagent. nih.govnih.gov
Use of Safer Solvents and Reagents: The choice of solvents and reagents is critical. Traditional organic solvents can be volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For instance, some pyridine syntheses have been successfully performed in water, which is a non-toxic and non-flammable solvent. nii.ac.jp When organic solvents are necessary, the selection should favor those with lower toxicity and environmental impact. Regarding reagents, electrophilic fluorinating agents like Selectfluor® are generally considered safer to handle than gaseous fluorine. stackexchange.comnih.gov
Energy Efficiency: Minimizing energy consumption is another key principle. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry. Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in higher yields and cleaner reactions. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, also offers advantages in terms of heat transfer, safety, and scalability, contributing to a more energy-efficient process. acsgcipr.org
The following table outlines how green chemistry principles can be applied to the proposed synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Design synthetic routes to minimize waste, such as using catalytic C-H activation. |
| Atom Economy | Prioritize addition reactions and catalytic cycles over stoichiometric reactions. |
| Less Hazardous Chemical Syntheses | Employ safer fluorinating agents like Selectfluor® over highly toxic alternatives. |
| Designing Safer Chemicals | The target molecule itself is for research; its lifecycle impact is not the focus here. |
| Safer Solvents and Auxiliaries | Explore the use of water or other green solvents; minimize the use of chlorinated solvents. |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input. |
| Use of Renewable Feedstocks | Not directly applicable from the provided search results for this specific synthesis. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using regioselective catalytic methods. |
| Catalysis | Employ catalytic amounts of transition metals (e.g., Pd, Cu) or organocatalysts to improve efficiency and reduce waste. stackexchange.comnih.govnih.gov |
| Design for Degradation | Not the primary focus for a research chemical synthesis. |
| Real-time analysis for Pollution Prevention | In-situ reaction monitoring (e.g., by NMR or IR) can optimize reaction conditions and prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and less toxic reagents and solvents; flow chemistry can improve safety by using small reaction volumes. |
Chemical Reactivity and Transformation of 3 Fluoro 4 Methoxy 2 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, a characteristic that is intensified by the presence of the electronegative fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating group. In 3-fluoro-4-methoxy-2-methylpyridine, the fluorine atom at the 3-position is prone to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile and the solvent. researchgate.net
For fluorinated pyridines, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus susceptible to nucleophilic attack. While fluorine is a poor leaving group in SN2 reactions, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack, and the C-F bond strength is less critical. In fact, fluoroarenes can be more reactive than other haloarenes in SNAr reactions. nih.gov The reaction of 2-fluoropyridines with various nucleophiles such as alcohols, phenols, amines, and thiols can proceed under relatively mild conditions. acs.org For instance, methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic substitution of the nitro group with fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.comnih.gov
Electrophilic Reactions at the Pyridine Nitrogen and Carbon Positions
The pyridine nitrogen possesses a lone pair of electrons, making it a site for electrophilic attack. However, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.combiosynce.com This deactivation is further enhanced by the fluorine substituent in this compound.
When electrophilic attack does occur on the pyridine ring, it is directed to the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. quimicaorganica.orglibretexts.org In these destabilized intermediates, a positive charge is placed on the highly electronegative nitrogen atom. biosynce.comlibretexts.org
The presence of substituents on the pyridine ring influences the position of electrophilic attack. Electron-donating groups can activate the ring towards EAS and direct the incoming electrophile. uoanbar.edu.iq In the case of this compound, the methoxy (B1213986) group at the 4-position is an activating group, while the fluorine at the 3-position and the methyl group at the 2-position also influence the regioselectivity of the reaction. The quaternization of substituted pyridines is influenced by the inductive effects of dipolar electron-withdrawing groups. rsc.org
Reactivity of the Methoxy Substituent (e.g., Demethylation, Transalkylation)
The methoxy group at the 4-position of the pyridine ring can undergo several reactions, with demethylation being a common transformation. Demethylation involves the cleavage of the methyl-oxygen bond to form a hydroxypyridine. This can be achieved using various reagents, often under harsh conditions. wikipedia.org
A notable method for the demethylation of methoxypyridines is the use of L-selectride in refluxing THF, which has been shown to be chemoselective for methoxypyridines over anisoles. elsevierpure.comthieme-connect.com Another classic method that has been successfully applied on a large scale is the use of molten pyridinium (B92312) hydrochloride at high temperatures (180-210 °C). mdma.chcolab.ws This method is effective for the demethylation of 4-methoxyphenylbutyric acid. mdma.ch Strong nucleophiles like diorganophosphides (e.g., LiPPh₂) and thiolate salts (e.g., EtSNa) can also cleave aryl ethers. wikipedia.org
The mechanism for demethylation with pyridinium hydrochloride involves the unfavorable protonation of the aryl methyl ether by the pyridinium ion, followed by nucleophilic attack. wikipedia.org
Transformations Involving the 2-Methyl Group (e.g., Oxidation, Halogenation, Functionalization)
The methyl group at the 2-position of the pyridine ring, also known as a picoline, is reactive and can be transformed into a variety of functional groups. wikipedia.org
Oxidation: The methyl group can be oxidized to a carboxylic acid. For example, the oxidation of 2-methylquinoline, a related heterocyclic compound, to the corresponding carboxylic acid can be challenging due to the potential for oxidation of the aromatic ring. youtube.com However, reagents like potassium permanganate (B83412) can be used to oxidize the methyl group of 2-picoline to picolinic acid. wikipedia.orgacs.org
Halogenation: Halogenation of the methyl group can also be achieved. For instance, N-bromosuccinimide can be used to brominate methyl groups on aromatic rings. researchgate.net The side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be carried out using hydrogen fluoride and chlorine in the liquid phase. google.com
Functionalization: The methyl group can be deprotonated with a strong base like butyllithium (B86547) to form a lithiated intermediate, which can then react with various electrophiles. wikipedia.org This allows for the introduction of a wide range of functional groups. The reaction of 2-picoline with n-butyllithium followed by reaction with an electrophile is a common strategy for functionalization. nih.gov The resulting thio-substituted compounds can be transformed into aldehydes, ketones, and esters. nih.gov
Derivatization Strategies as a Substrate
This compound serves as a versatile substrate for the synthesis of more complex molecules. The reactivity of its various substituents allows for a range of derivatization strategies.
The nucleophilic substitution of the fluorine atom provides a key route to introduce diverse functionalities at the 3-position. acs.orgnih.gov The resulting products can then undergo further transformations at the methoxy and methyl groups. For example, after SNAr, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.
The methyl group can be functionalized to introduce other groups, and the pyridine nitrogen can be quaternized. For instance, 2-halopyridinium salts can be prepared by reacting 2-halopyridines with ethyl bromoacetate, which then undergo condensation with aldehydes. nih.gov
Formation of N-Oxide Derivatives and Their Subsequent Rearrangements
The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, peracids like m-chloroperoxybenzoic acid (m-CPBA), or other specialized reagents. arkat-usa.orgyoutube.com A synthesis method for 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves the use of phosphotungstic acid as a catalyst with hydrogen peroxide. patsnap.com
Pyridine N-oxides are themselves versatile intermediates. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic attack. It also enables a variety of rearrangement reactions. oup.comacs.orgacs.org
One of the most well-known reactions of pyridine N-oxides is their rearrangement with acetic anhydride. acs.orgacs.org This reaction typically leads to the formation of 2- or 6-pyridone derivatives. acs.org The reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride can lead to a variety of products, including simple reduction of the N-oxide in the case of 4-methoxypyridine (B45360) N-oxide. oup.com The rearrangement of 2-alkyloxypyridine N-oxides can proceed via sigmatropic rearrangements. arkat-usa.org The presence of a methyl group at the 2-position can lead to remote oxidation and rearrangement upon reaction with acid anhydrides. chemtube3d.com
Applications of 3 Fluoro 4 Methoxy 2 Methylpyridine in Advanced Organic Synthesis
Building Block for Complex Nitrogen-Containing Heterocycles
The structure of 3-Fluoro-4-methoxy-2-methylpyridine makes it an ideal starting material for the construction of more elaborate nitrogen-containing heterocyclic systems. The presence of multiple, distinct functional groups allows for a variety of chemical transformations. For instance, the pyridine (B92270) nitrogen can be N-oxidized, which can alter the reactivity of the ring and facilitate certain substitution reactions. sphinxsai.com The fluorine and methoxy (B1213986) groups can also be targeted for nucleophilic substitution under specific conditions. nih.gov
Furthermore, the methyl group at the 2-position can be functionalized. For example, it can undergo oxidation or halogenation to introduce other reactive handles, which can then be used to build fused ring systems or to connect to other molecular fragments. The synthesis of complex molecules often involves a cascade of reactions, and the strategic unmasking or transformation of the functional groups on the this compound core can be a key strategy in the convergent synthesis of complex targets. organic-chemistry.org
Utilization in Cross-Coupling Reactions, including Palladium-catalyzed C-C, C-N, and C-O bond formations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.gov Substituted pyridines, such as this compound, can participate in these reactions, although the electronic nature of the pyridine ring and the presence of the fluorine atom can influence reactivity. nih.gov
Palladium-catalyzed C-C Bond Formations: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a widely used method for C-C bond formation. libretexts.org While the fluorine atom at the 3-position of this compound is generally not a good leaving group for such reactions, a halogen (like bromine or iodine) could be introduced at another position on the pyridine ring to facilitate Suzuki coupling. The methoxy group can electronically influence the reaction, and its coordination to the palladium catalyst has been observed to affect the reaction's outcome in some cases. nih.gov Similarly, in Mizoroki-Heck reactions, which couple aryl or vinyl halides with alkenes, a halogenated derivative of this compound could be employed. mdpi.com
Palladium-catalyzed C-N and C-O Bond Formations: The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could serve as the electrophilic partner in such a reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with electron-rich or sterically hindered substrates. beilstein-journals.orgnih.govresearchgate.net The development of specialized ligands has significantly expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides. libretexts.org
The table below summarizes the potential utility of this compound derivatives in various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Role of Pyridine Derivative | Coupling Partner | Bond Formed | Key Considerations |
| Suzuki-Miyaura Coupling | Halogenated Derivative (e.g., bromo-substituted) | Organoboron Compound | C-C | Catalyst, base, and solvent choice are critical for efficiency. libretexts.orgtcichemicals.com |
| Mizoroki-Heck Reaction | Halogenated Derivative | Alkene | C-C | Regioselectivity and stereoselectivity can be controlled by reaction conditions. mdpi.comyoutube.com |
| Buchwald-Hartwig Amination | Halogenated Derivative | Amine | C-N | Ligand selection is key to overcoming challenges with electron-rich pyridines. wikipedia.orgbeilstein-journals.org |
| C-O Coupling | Halogenated Derivative | Alcohol or Phenol | C-O | Similar to C-N coupling, requires careful optimization of the catalytic system. |
Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs).
Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production. nih.gov Many PPIs, such as omeprazole (B731) and lansoprazole, contain a substituted pyridine ring linked to a benzimidazole (B57391) moiety. sphinxsai.comresearchgate.net The synthesis of these drugs often involves the coupling of a pyridine derivative with a benzimidazole intermediate.
While direct use of this compound in the synthesis of currently marketed PPIs is not extensively documented, its structural motifs are highly relevant. For instance, the synthesis of omeprazole involves the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-methoxy-2-mercaptobenzimidazole. sphinxsai.com By analogy, a functionalized derivative of this compound, such as the corresponding 2-chloromethyl derivative, could be a key intermediate for novel PPIs. The fluorine atom at the 3-position could potentially enhance the drug's metabolic stability or alter its pKa, which is a critical parameter for the selective accumulation of PPIs in the acidic environment of parietal cells. nih.govnih.gov The methoxy group at the 4-position is a common feature in many PPIs and is known to be important for their activity. nih.govnih.gov
Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core, and substituted pyridines are frequently incorporated into their structures. The this compound moiety has been explicitly used in the development of novel inhibitors. For example, it is a component of a series of compounds designed as kallikrein inhibitors, which have potential applications in treating diabetic retinopathy and hereditary angioedema. google.comgoogle.com
Furthermore, research has shown that imidazoles substituted with fluoro-substituted methylpyridinyl groups can act as potent inhibitors of TGF-β type I receptor kinase (ALK5), a target for cancer and fibrosis treatment. nih.gov This highlights the potential of incorporating the this compound scaffold into new kinase inhibitor designs. The specific substitution pattern can influence the compound's binding affinity and selectivity for the target kinase. nih.gov
Application in Agrochemical Compound Development
Fluorine-containing compounds play a significant role in the agrochemical industry, with many modern pesticides and herbicides incorporating fluorine to enhance their efficacy and stability. bohrium.comccspublishing.org.cnnih.gov Pyridine-based structures are also prevalent in agrochemicals. agropages.com The combination of a fluorine atom and a pyridine ring, as found in this compound, is a promising feature for the development of new agrochemical agents.
While specific commercial agrochemicals derived directly from this compound are not widely reported, the structural elements are present in various active compounds. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and substituted pyridines like this compound are valuable building blocks for creating such libraries. researchgate.net The introduction of this moiety could lead to new herbicides, fungicides, or insecticides with improved properties.
Design and Synthesis of Advanced Materials Incorporating the this compound Moiety
The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive for applications in materials science. While the direct application of this compound in advanced materials is an emerging area of research, its structural features suggest potential uses. For example, pyridine-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). The incorporation of the this compound moiety could be used to tune the electronic properties, such as the HOMO/LUMO levels, of these materials, potentially leading to improved performance. The fluorine atom can enhance thermal and chemical stability, which is crucial for the longevity of electronic devices.
Research Findings on this compound in Analytical Chemistry Remain Undocumented
Despite a comprehensive search of scientific literature and chemical databases, no specific information or research findings have been identified regarding the use of the chemical compound this compound as a derivatization reagent in analytical methodologies.
Chemical derivatization is a widely employed technique in analytical chemistry to enhance the detectability and improve the chromatographic properties of analytes. This process involves chemically modifying a compound of interest to produce a new derivative with more desirable characteristics for analysis, such as increased volatility for gas chromatography or enhanced ionization efficiency for mass spectrometry.
While numerous fluorinated and pyridine-containing reagents are utilized for these purposes, extensive searches have not yielded any studies or publications that describe the application of this compound for the derivatization of any class of analytes to enhance their detection in analytical methods.
For instance, a similarly structured compound, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), has been successfully used as a derivatization reagent for vitamin D metabolites, significantly improving their detection by liquid chromatography-mass spectrometry (LC-MS). However, the specific compound of interest, this compound, does not appear in the literature in this context.
The synthesis of various substituted pyridines, including those with fluoro and methoxy groups, is well-documented for applications in pharmaceuticals and agrochemicals. However, this body of research does not extend to the use of this compound as a tool for analytical derivatization.
Therefore, at present, there is no scientific basis to support the generation of an article on the employment of this compound as a chemical derivatization reagent for enhancing detectability in analytical methodologies, as no such applications have been reported in the available scientific domain.
Computational and Theoretical Investigations of 3 Fluoro 4 Methoxy 2 Methylpyridine
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. A typical study would employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and subsequent property calculations.
Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For 3-Fluoro-4-methoxy-2-methylpyridine, one would expect the HOMO to be located primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed across the aromatic system.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
These values would need to be calculated through specific DFT computations.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing donor-acceptor interactions and intramolecular charge transfer (ICT). uni-muenchen.dechemrxiv.orgwisc.eduwisc.edu This analysis helps in understanding the stabilization energy associated with hyperconjugative interactions. For the title compound, key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms and the π-orbitals of the pyridine ring.
A representative NBO analysis table would quantify these interactions:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O | π(C-C) | Value |
| LP(1) N | σ(C-F) | Value |
| π(C-C) | π*(C-N) | Value |
These values are illustrative and require specific NBO calculations.
Prediction of Vibrational Frequencies and UV-Vis Transitions
DFT calculations can predict the vibrational (infrared and Raman) spectra of a molecule. The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*).
A sample data table for predicted vibrational frequencies might be:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-F stretch | Value | Value | C-F stretching |
| C-O stretch | Value | Value | Methoxy C-O stretching |
| Ring breathing | Value | Value | Pyridine ring vibration |
This table would be populated with data from a frequency calculation.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Red-colored regions on the MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). For this compound, the nitrogen atom and the oxygen atom of the methoxy group would be expected to be regions of high negative potential, making them susceptible to electrophilic attack.
Reaction Mechanism Studies through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to determine the reaction pathway and activation energies. For example, one could study the mechanism of nucleophilic aromatic substitution on the pyridine ring.
Predictive Modeling for Structure-Reactivity Relationships
By systematically modifying the structure of this compound (e.g., by changing substituents) and calculating various electronic and structural parameters, one can develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) models. These models can then be used to predict the reactivity or biological activity of related compounds.
Exploration of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in a wide range of photonic and optoelectronic technologies. Materials with notable NLO responses are crucial for applications such as optical signal processing, optical limiting, and laser frequency conversion. The NLO response in organic molecules is fundamentally linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system.
Theoretical Framework for NLO Properties
The NLO response of a molecule when subjected to a strong electromagnetic field, such as that from a laser, can be described by the induced dipole moment. This response is typically expanded as a power series of the applied electric field. The coefficients of this expansion, known as hyperpolarizabilities, quantify the NLO behavior of the molecule. The first-order hyperpolarizability (β) is of particular interest as it is responsible for second-harmonic generation (SHG), a process where light of a particular frequency is converted to light of double that frequency.
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. ias.ac.injournaleras.com Functionals such as B3LYP are commonly employed for these calculations. ias.ac.in These theoretical studies allow for the calculation of various parameters that are crucial for understanding the NLO response.
Key Parameters in NLO Investigations
A computational study of the NLO properties of this compound would focus on several key parameters:
Polarizability (α): This measures the linear response of the electron cloud to an applied electric field.
First-Order Hyperpolarizability (β): This is the primary indicator of the second-order NLO activity of a molecule. A larger value of β suggests a stronger NLO response.
The table below outlines the key NLO parameters that are typically calculated in a computational investigation.
| Property | Symbol | Significance in NLO |
| Dipole Moment | μ | Indicates the asymmetry of the molecular charge distribution. |
| Average Polarizability | ⟨α⟩ | Describes the overall ease of distortion of the electron cloud. |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. |
Anticipated Substituent Effects in this compound
The NLO properties of a substituted pyridine are significantly influenced by the electronic nature of its substituents. In the case of this compound, the interplay between the fluoro, methoxy, and methyl groups would be of primary interest.
The methoxy group (-OCH₃) is generally considered an electron-donating group, which can enhance the NLO response by pushing electron density into the pyridine ring.
The fluoro group (-F) is an electron-withdrawing group, which can act as an electron acceptor. The presence of both a donor and an acceptor group on the pyridine ring can lead to intramolecular charge transfer, a key factor for enhancing NLO properties.
Computational studies on other pyridine derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can lead to a significant enhancement of the first-order hyperpolarizability. researchgate.netmq.edu.au Therefore, a theoretical investigation of this compound would be valuable in determining its potential as an NLO material.
Future Perspectives and Emerging Research Trajectories
Development of Asymmetric Synthesis Routes for Chiral Analogues
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and agrochemical research. For 3-Fluoro-4-methoxy-2-methylpyridine, the development of asymmetric synthesis routes to access its chiral analogues is a significant future direction. Chiral derivatives of this scaffold, particularly those with stereogenic centers at the methyl group or introduced through further functionalization, could exhibit unique biological activities.
Current research in the broader field of pyridine (B92270) chemistry highlights several potential strategies. Organocatalysis, using chiral catalysts such as imidazolidinones, could be employed to introduce chirality through asymmetric alkylation or other C-C bond-forming reactions. tcichemicals.com Transition-metal catalysis, with chiral ligands, also presents a powerful tool for the asymmetric synthesis of functionalized pyridines. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to produce chiral 1,2-fluorohydrins in high yields and enantioselectivities, a strategy that could be adapted to derivatives of this compound. mdpi.com
Future research will likely focus on designing and screening chiral catalysts and ligands specifically tailored for the steric and electronic properties of this substituted pyridine. The successful development of such methods would provide access to a new library of chiral compounds for biological screening.
| Potential Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral γ-amino ketone derivatives mit.edu |
| Asymmetric Hydrogenation | Chiral Iridium Complex | Chiral saturated piperidine (B6355638) derivatives durham.ac.uk |
| Asymmetric C-H Functionalization | Chiral Ligand with Transition Metal | Chiral functionalized pyridine derivatives |
| Organocatalytic Michael Addition | Chiral Imidazolidinone | Chiral butenolide-substituted pyridines tcichemicals.com |
Integration into Flow Chemistry Platforms for Continuous Production
The shift from batch to continuous manufacturing, or flow chemistry, offers numerous advantages in terms of safety, efficiency, and scalability. acs.org The integration of the synthesis of this compound into flow chemistry platforms is a logical next step for its potential industrial production. Flow reactors can handle hazardous reagents and exothermic reactions with greater control, which is particularly relevant for fluorination processes. google.com
The synthesis of fluorinated pyridines and related heterocycles has been successfully demonstrated in continuous flow systems. nih.govgoldsteinpatentlaw.com These processes often lead to higher yields, shorter reaction times, and improved product purity compared to traditional batch methods. For this compound, a continuous flow process could be designed for its entire synthetic sequence, from the starting materials to the final product. This would not only streamline its production but also facilitate in-line purification and real-time reaction monitoring. The development of such a process would be a significant step towards making this compound more accessible for a wider range of applications.
Exploration of Bio-Catalytic Transformations
Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, offering high selectivity and mild reaction conditions. cas.org The exploration of biocatalytic transformations for this compound opens up exciting possibilities for creating novel, high-value derivatives. Enzymes such as transaminases, ketoreductases, and hydrolases could be employed to introduce or modify functional groups with high chemo-, regio-, and stereoselectivity. nih.govnih.gov
A particularly promising area is the use of ω-transaminases for the asymmetric synthesis of chiral amines from corresponding ketones. nih.gov If a ketone derivative of this compound can be synthesized, biocatalytic transamination could provide a direct route to valuable chiral amine analogues. Furthermore, the discovery and engineering of novel enzymes with tailored activities towards this specific substrate could unlock unprecedented synthetic pathways. The integration of biocatalysis with flow chemistry could further enhance the efficiency and sustainability of these transformations.
Expansion of Applications in Diverse Scientific Disciplines
While a derivative of this compound has been identified as a potential kallikrein inhibitor in a patent, the full scope of its applications remains largely unexplored. acs.org The unique combination of a fluorinated, methoxylated, and methylated pyridine ring suggests potential utility in a variety of scientific fields.
In materials science , fluorinated organic molecules are known to possess unique properties that can be exploited in the design of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). researchgate.net The specific substitution pattern of this compound could impart desirable electronic and physical properties to new materials.
In agrochemicals , the pyridine scaffold is a common feature in many herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the biological activity and metabolic stability of these compounds. Therefore, derivatives of this compound could be screened for potential agrochemical applications.
Future research will likely involve the synthesis of a diverse library of derivatives and their systematic evaluation in these and other disciplines to uncover new and valuable applications.
Addressing Challenges in Selective Functionalization
The selective functionalization of the pyridine ring is a well-known challenge in organic chemistry due to the electronic nature of the heterocycle. For this compound, the existing substituents will direct further functionalization to specific positions, but achieving high regioselectivity, especially at the more sterically hindered or electronically disfavored positions, will require innovative synthetic strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-fluoro-4-methoxy-2-methylpyridine, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on polyhalogenated pyridine precursors. For example, fluorination at the 3-position may involve replacing a nitro or chloro group using KF in polar aprotic solvents like DMF at elevated temperatures (80–120°C) . Methoxy group introduction typically employs alkoxyde reagents (e.g., NaOMe) under anhydrous conditions, requiring careful control of steric hindrance from adjacent substituents . Yield optimization depends on reaction time, catalyst choice (e.g., CuI for Ullmann-type couplings), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at trace levels (≤0.1%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; fluorine coupling in ¹³C NMR) .
- HRMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for Cl/F-containing analogs .
- X-ray Crystallography : Resolve steric effects from the 2-methyl group, which may distort the pyridine ring (e.g., bond angles ~108–117°) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in further functionalization?
- Methodological Answer : The 2-methyl group creates steric hindrance, directing electrophilic substitutions (e.g., nitration, sulfonation) to the 5-position. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, showing decreased reactivity at the 6-position due to methoxy’s +M effect . Experimental validation involves competitive reactions with regioselective directing groups (e.g., boronates) and monitoring by LC-MS .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated pyridine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solvent purity : Trace water in DMF reduces NAS efficiency; use molecular sieves or anhydrous MgSO₄ .
- Catalyst degradation : Pd/C or Cu catalysts may deactivate via fluorine ligand poisoning; replenish catalysts mid-reaction .
- Byproduct analysis : Identify side products (e.g., demethylated analogs) via GC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl for methoxy) .
Q. How can computational modeling guide the design of this compound-based bioactive molecules?
- Methodological Answer :
- Docking studies : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina; prioritize scaffolds with high binding affinity (ΔG < −8 kcal/mol) .
- ADMET prediction : Use QikProp to assess logP (optimal 2–3), CNS permeability, and cytochrome P450 inhibition .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated demethylation) with Schrödinger’s Metabolizer module .
Methodological Challenges and Solutions
Q. Why does recrystallization of this compound often yield low recovery, and how can this be improved?
- Answer : The compound’s low solubility in common solvents (e.g., ethanol, acetone) necessitates mixed-solvent systems. A 1:3 v/v ethyl acetate/hexane mixture at −20°C increases crystal nucleation. Alternatively, use high-boiling solvents (e.g., DMSO) with anti-solvent diffusion .
Q. What analytical pitfalls arise when characterizing fluorine-containing pyridines, and how are they mitigated?
- Answer :
- ¹⁹F NMR shifts : Environmental sensitivity (solvent, concentration) causes signal drift; use CFCl₃ as an internal reference .
- Mass spectrometry fragmentation : Fluorine loss during ionization mimics impurities; employ softer ionization (APCI over ESI) and confirm with MS/MS .
Applications in Academic Research
Q. How is this compound utilized as a ligand in catalytic systems?
- Answer : The methoxy group acts as a weak σ-donor in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), improving turnover frequency (TOF) by 15–20% compared to non-methoxy analogs. Steric effects from the 2-methyl group suppress β-hydride elimination in Heck reactions .
Q. What role does this compound play in fragment-based drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
